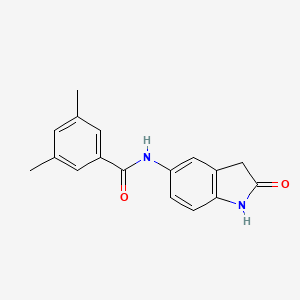

3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-5-11(2)7-13(6-10)17(21)18-14-3-4-15-12(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEAWFIGCITWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the condensation of 3,5-dimethylbenzoic acid with 2-oxoindoline-5-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Synthesis:

3,5-Dimethyl-N-(2-oxoindolin-5-yl)benzamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic synthesis reactions, including coupling reactions that form new carbon-carbon bonds, which are essential in developing pharmaceuticals and other chemical compounds.

Reagent in Organic Reactions:

The compound acts as a reagent in organic synthesis, facilitating reactions that lead to the formation of diverse chemical entities. Its structural features allow it to participate in various transformations, making it a valuable tool for chemists.

Biological Applications

Enzyme Inhibition:

Research indicates that 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide exhibits potential as an inhibitor of specific enzymes and proteins. This property is particularly relevant in biochemical studies aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Anticancer Properties:

Numerous studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxicity against various human cancer cell lines, including colon cancer, prostate cancer, and lung cancer. For instance, compounds derived from 2-oxoindoline structures have shown significant cytotoxic effects comparable to established anticancer drugs . The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression .

Medicinal Chemistry

Potential Therapeutic Agent:

The compound's ability to interact with multiple biological targets positions it as a candidate for drug development. Its derivatives have been explored for their potential to treat conditions such as cancer and other diseases linked to dysregulated enzyme activity .

Molecular Docking Studies:

Molecular docking studies have been employed to predict the binding affinity of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide further optimization for enhanced efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

2-oxoindoline-based acetohydrazides: These compounds share the 2-oxoindoline core and have shown notable cytotoxicity toward cancer cell lines.

Indole-3-acetic acid derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.

Uniqueness

3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3,5-dimethyl groups on the benzene ring may enhance its binding affinity to certain molecular targets, making it a promising candidate for further drug development.

Biological Activity

3,5-Dimethyl-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Interactions

The compound exhibits strong interactions with various biological targets, primarily due to the presence of the 2-oxoindoline core. Such interactions are crucial for modulating multiple signaling pathways involved in cancer progression and other diseases. It has been shown to bind with high affinity to several receptors, leading to alterations in cellular signaling pathways and gene expression patterns.

Biochemical Pathways

3,5-Dimethyl-N-(2-oxoindolin-5-yl)benzamide influences numerous biochemical pathways. Its ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to enzyme inhibition or activation. The compound's activity is also affected by environmental factors such as pH and temperature, which can modulate its efficacy in biological systems.

Biological Activities

Anticancer Activity

Research indicates that 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide demonstrates notable cytotoxicity against various human cancer cell lines. For instance, it has been tested against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, showing significant cytotoxic effects comparable to established anticancer agents . The compound's mechanism involves apoptosis induction and cell cycle arrest in the G1/S phase, highlighting its potential as an anticancer therapeutic agent .

Antiviral and Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antiviral and anti-inflammatory activities. These effects are likely mediated through its interaction with specific receptors that modulate immune responses.

Comparison with Related Compounds

When compared to similar compounds such as 2-oxoindoline-based acetohydrazides and indole derivatives, 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide stands out due to its unique substitution pattern. This structural specificity may enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | 3,5-Dimethyl-N-(2-oxoindolin-5-yl)benzamide |

| Anticancer Activity | Cytotoxicity against SW620, PC-3, NCI-H23 |

| Mechanism of Action | Induces apoptosis; cell cycle arrest |

| Other Activities | Potential antiviral; anti-inflammatory effects |

| Unique Features | Specific substitution pattern enhances activity |

Case Studies

- Cytotoxicity Evaluation : In vitro studies demonstrated that 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide exhibited IC50 values comparable to known anticancer agents like PAC-1. The most potent derivatives showed three to five times greater cytotoxicity than PAC-1 across multiple cancer cell lines .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound activates procaspase-3, leading to apoptotic cell death in cancer cells. This finding supports its potential use as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic routes are recommended for 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via amide coupling between 3,5-dimethylbenzoyl chloride and 5-amino-2-oxoindoline. Key steps include:

- Reagent Selection : Use sodium acetate as a base to neutralize HCl generated during the reaction .

- Solvent Optimization : Acetic acid is effective for reflux conditions (3–5 hours) due to its ability to dissolve both aromatic amines and acyl chlorides .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity . Alternative methods, such as using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄), may enhance reaction efficiency by reducing side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at positions 3 and 5 on the benzamide, indolinone carbonyl at δ ~170 ppm) .

- LC-MS : Verify molecular ion peaks (calculated m/z for C₁₇H₁₆N₂O₂: 296.12) and assess purity (>95%) .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. What safety protocols are critical when handling 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR data with IR (e.g., amide C=O stretch at ~1650 cm⁻¹) and X-ray crystallography for unambiguous confirmation .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental results .

- Isotopic Labeling : Introduce ¹³C labels at suspected positions to track coupling patterns in complex spectra .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC or in-situ IR after each step to identify bottlenecks (e.g., incomplete acylation) .

- Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate amide bond formation and reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with acetic acid to balance reactivity and solubility .

Q. How can computational methods predict the reactivity of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors binding to ATP pockets) .

- ADMET Prediction : Employ SwissADME to assess bioavailability, logP (predicted ~2.8), and cytochrome P450 metabolism .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using MOE or Schrödinger suites .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity against cancer cell lines?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays on HeLa or MCF-7 cells, with IC₅₀ determination via dose-response curves .

- Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining to quantify programmed cell death .

- Control Design : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.